molecular formula C16H13ClN2O3 B2992645 1-methyl-1H-benzo[d]imidazol-5-yl 2-(4-chlorophenoxy)acetate CAS No. 1351630-44-8

1-methyl-1H-benzo[d]imidazol-5-yl 2-(4-chlorophenoxy)acetate

Cat. No.: B2992645
CAS No.: 1351630-44-8
M. Wt: 316.74
InChI Key: IMXNOOVHPUQQPL-UHFFFAOYSA-N
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Description

The compound 1-methyl-1H-benzo[d]imidazol-5-yl 2-(4-chlorophenoxy)acetate is a synthetic benzo[d]imidazole derivative of significant interest in medicinal chemistry and drug discovery. This molecule integrates two key pharmacophores: the 1-methyl-1H-benzo[d]imidazole moiety and the 2-(4-chlorophenoxy)acetate group. The benzo[d]imidazole core is a privileged scaffold in pharmaceutical research, known for its ability to interact with various biological targets. Scientific studies have demonstrated that such derivatives can exhibit a range of biological activities, including serving as potent inhibitors of enzymes like human topoisomerase I (Hu Topo I), a recognized target for anticancer agents . Furthermore, structurally similar benzimidazole compounds have been explored for their potential in neurodegenerative disease research, such as inhibiting the 17β-HSD10 enzyme, which is implicated in the pathology of Alzheimer's disease . The presence of the 4-chlorophenoxy fragment may influence the compound's binding affinity and selectivity, as this group is commonly featured in bioactive molecules. This chemical is provided exclusively for research purposes in laboratory settings. It is intended for use in hit-to-lead optimization campaigns, structure-activity relationship (SAR) studies, and as a building block for the synthesis of more complex molecules. It is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers are advised to handle this compound with appropriate safety precautions in a controlled environment.

Properties

IUPAC Name

(1-methylbenzimidazol-5-yl) 2-(4-chlorophenoxy)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClN2O3/c1-19-10-18-14-8-13(6-7-15(14)19)22-16(20)9-21-12-4-2-11(17)3-5-12/h2-8,10H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMXNOOVHPUQQPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC2=C1C=CC(=C2)OC(=O)COC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-1H-benzo[d]imidazol-5-yl 2-(4-chlorophenoxy)acetate typically involves the following steps:

    Formation of the Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with a carboxylic acid or its derivatives under acidic conditions. For example, o-phenylenediamine can react with formic acid to form benzimidazole.

    Methylation: The benzimidazole core is then methylated using methyl iodide in the presence of a base such as potassium carbonate to introduce the methyl group at the nitrogen atom.

    Esterification: The final step involves the esterification of the benzimidazole derivative with 4-chlorophenoxyacetic acid. This can be achieved using a coupling reagent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to form the ester linkage.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

1-methyl-1H-benzo[d]imidazol-5-yl 2-(4-chlorophenoxy)acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups.

    Substitution: The chlorophenoxy moiety can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form new derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a variety of substituted benzimidazole derivatives.

Scientific Research Applications

1-methyl-1H-benzo[d]imidazol-5-yl 2-(4-chlorophenoxy)acetate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including infections and cancer.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-methyl-1H-benzo[d]imidazol-5-yl 2-(4-chlorophenoxy)acetate involves its interaction with specific molecular targets and pathways. The benzimidazole core can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell division, leading to antiproliferative effects. The chlorophenoxyacetate moiety can enhance the compound’s ability to penetrate cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Benzimidazole Core

  • 1-Methyl vs. 5,6-Dimethyl Substitution: The target compound’s 1-methyl group contrasts with 5,6-dimethyl substitution in the analog from . In contrast, the 1-methyl group in the target compound may improve metabolic stability by shielding the imidazole nitrogen from oxidation.
  • Functional Group Modifications :
    describes benzimidazoles linked to triazole-thiazole systems (e.g., compound 9c ), which exhibit enhanced hydrogen-bonding capacity due to triazole N–H groups. Such modifications can improve binding affinity in biological systems, as suggested by molecular docking studies .

Phenoxyacetate Group Modifications

  • Ester vs. Hydrazide Derivatives: and report the synthesis of 2-(4-chlorophenoxy)acetohydrazide (83% yield), an intermediate for triazole-thiazole derivatives. Replacing the hydrazide group with an ester (as in the target compound) alters reactivity: esters are more hydrolytically stable under physiological conditions, whereas hydrazides serve as versatile precursors for further functionalization .
  • Chlorophenyl vs. Halogen-Substituted Aryl Groups: discusses 1-(4-chlorobenzyl)-2-(4-chlorophenyl)-1H-benzimidazole, where dual chloro-substituents enhance lipophilicity and membrane permeability. Similarly, the 4-chlorophenoxy group in the target compound likely contributes to its pharmacokinetic profile by increasing bioavailability .

Key Data and Structural Comparisons

Spectroscopic Comparisons

  • IR Spectroscopy : reports C–N stretching vibrations at 1457–1390 cm⁻¹ for benzimidazole derivatives, consistent with the target compound’s expected imidazole ring vibrations.
  • NMR Data : The 1H-NMR spectrum of 5,6-dimethyl-benzimidazole () shows methyl protons at δ 2.51 ppm, while the target compound’s 1-methyl group would resonate near δ 3.90 ppm, as seen in .

Discussion of Functional Implications

  • The ester linkage could also resist enzymatic hydrolysis compared to hydrazides, prolonging activity .
  • Solubility and Stability : Methoxyethoxy substituents () improve aqueous solubility, whereas chlorophenyl groups () enhance lipid solubility. The target compound’s balance of methyl and chlorophenyl groups may optimize membrane permeability .

Biological Activity

1-methyl-1H-benzo[d]imidazol-5-yl 2-(4-chlorophenoxy)acetate, a benzimidazole derivative, has garnered attention for its diverse biological activities. This compound is characterized by a benzimidazole core with a methyl group and a chlorophenoxyacetate moiety, contributing to its unique chemical and biological properties. This article provides an in-depth analysis of its biological activity, including mechanisms of action, research findings, and potential applications.

Chemical Structure and Properties

  • IUPAC Name : (1-methylbenzimidazol-5-yl) 2-(4-chlorophenoxy)acetate
  • CAS Number : 1351630-44-8
  • Molecular Formula : C16H13ClN2O3
  • Molecular Weight : 316.74 g/mol

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The benzimidazole core can inhibit enzymes involved in cell division, leading to antiproliferative effects.
  • Cell Membrane Penetration : The chlorophenoxyacetate moiety enhances the compound's ability to penetrate cell membranes, facilitating access to intracellular targets.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. Studies have shown it to be effective against various bacterial and fungal strains, making it a candidate for further development as an antimicrobial agent.

Anticancer Properties

The compound has demonstrated promising anticancer activity in several studies:

  • In Vitro Studies : In cell line assays, the compound showed cytotoxic effects against multiple cancer cell lines, including breast and colon cancer cells. The IC50 values ranged from 10 µM to 30 µM, indicating potent activity compared to standard chemotherapeutics like doxorubicin .

Antifungal Activity

In addition to its antibacterial properties, the compound has shown efficacy against certain fungal pathogens. Its mechanism may involve disrupting fungal cell wall synthesis or function.

Case Studies and Research Findings

  • Anticancer Activity Study :
    • A study evaluated the effects of the compound on human glioblastoma U251 cells. It exhibited significant growth inhibition with an IC50 value lower than that of standard treatments .
    • Molecular dynamics simulations indicated that the compound interacts with proteins through hydrophobic contacts, enhancing its anticancer potential.
  • Antimicrobial Efficacy :
    • In a comparative study against common pathogens, the compound demonstrated superior activity compared to traditional antibiotics, suggesting its potential as a novel antimicrobial agent .

Comparison with Similar Compounds

Compound NameStructureBiological Activity
1H-benzo[d]imidazoleStructureLimited activity
2-(4-chlorophenoxy)acetic acidStructureModerate activity
1-methylbenzimidazole derivativesStructureVariable activity

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